2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
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Overview
Description
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C11H11NO3. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is structurally related to ferulic acid, a naturally occurring compound found in the cell walls of plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted phenols. These products can have different properties and applications depending on the functional groups introduced .
Scientific Research Applications
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for neurodegenerative diseases.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell survival, making it a potential therapeutic agent for various diseases .
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: A naturally occurring compound with similar antioxidant properties.
Cinnamic Acid Derivatives: Compounds with similar structural features and biological activities.
Entacapone: A catechol-O-methyltransferase inhibitor with a related structure.
Uniqueness
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
91138-32-8 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C11H10N2O3/c1-16-10-5-7(2-3-9(10)14)4-8(6-12)11(13)15/h2-5,14H,1H3,(H2,13,15)/b8-4- |
InChI Key |
XGWRIMMSDUGXTL-YWEYNIOJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)O |
Origin of Product |
United States |
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